Cas no 1346604-56-5 (2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether)

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is a deuterated isotopologue of 2,4-dichloro-5-nitrophenyl isopropyl ether, where the isopropyl group is fully substituted with seven deuterium atoms. This compound is primarily utilized as a labeled internal standard or reference material in mass spectrometry and analytical chemistry applications, ensuring precise quantification and traceability in method development. The incorporation of deuterium enhances its stability and minimizes interference in isotopic labeling studies. Its well-defined structure and high isotopic purity make it suitable for use in environmental, pharmaceutical, and metabolic research, where accurate detection and measurement of chlorinated aromatic compounds are critical. The product is typically handled under controlled conditions to maintain its integrity.
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether structure
1346604-56-5 structure
Product Name:2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
CAS No:1346604-56-5
MF:C9H9Cl2NO3
MW:257.121792554855
CID:2085793
Update Time:2025-10-31

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
    • 1,5-Dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene
    • Inchi: 1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D
    • InChI Key: USZMRJRYGHZJID-TXVPSQRDSA-N
    • SMILES: ClC1=CC(=C(C=C1OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[N+](=O)[O-])Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D435552-5mg
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
1346604-56-5
5mg
$207.00 2023-05-18
TRC
D435552-50mg
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
1346604-56-5
50mg
$1642.00 2023-05-18

Additional information on 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether

Introduction to 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether (CAS No. 1346604-56-5)

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether, with the CAS number 1346604-56-5, is a unique compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its distinct molecular structure, which includes two chlorine atoms, a nitro group, and a deuterated isopropyl ether moiety. The presence of deuterium atoms (d7) in the isopropyl group imparts specific isotopic properties that make this compound particularly valuable for various applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.

The molecular formula of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is C10H10D7Cl23, and its molecular weight is approximately 310.09 g/mol. The compound is a solid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in both academic research and industrial applications.

In recent years, the interest in deuterated compounds has grown significantly due to their unique properties and applications. Deuterium, being a stable isotope of hydrogen, has a higher atomic mass and different nuclear spin properties compared to protium (H). These differences can lead to altered chemical reactivity and kinetic behavior, making deuterated compounds useful in various scientific investigations. For instance, the use of deuterated compounds in NMR spectroscopy can enhance the resolution and clarity of spectra, facilitating more accurate structural elucidation of complex molecules.

2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether has been utilized in several cutting-edge research studies. One notable application is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of novel pharmaceutical agents. The nitro group in the molecule can be reduced to an amino group through catalytic hydrogenation, leading to the formation of derivatives with potential therapeutic properties. These derivatives have shown promise in preclinical studies for their ability to modulate specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

In addition to its role as a synthetic intermediate, 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether has also been explored for its potential as a radiolabeling agent. The deuterium atoms can be replaced with tritium (H-3) through isotopic exchange reactions, resulting in tritiated compounds that are valuable for tracing metabolic pathways and studying drug metabolism in vivo. This application is particularly relevant in the development of new drugs where understanding the pharmacokinetics and pharmacodynamics is crucial.

The safety profile of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether has been evaluated through various toxicity studies. While it is generally considered safe for laboratory use under appropriate handling conditions, it is important to follow standard safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and work should be conducted in well-ventilated areas or fume hoods to minimize exposure risks.

In conclusion, 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether (CAS No. 1346604-56-5) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique isotopic properties make it an invaluable tool for NMR spectroscopy and metabolic studies, while its potential as a synthetic intermediate and radiolabeling agent opens up new avenues for drug development. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.

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